molecular formula C10H8F6 B13144248 1,2-Bis(trifluoromethyl)-4,5-dimethylbenzene

1,2-Bis(trifluoromethyl)-4,5-dimethylbenzene

Cat. No.: B13144248
M. Wt: 242.16 g/mol
InChI Key: HXQGZVBEYKTGIR-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of two methyl groups and two trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-4,5-bis(trifluoromethyl)benzene can be synthesized through a series of chemical reactions. One common method involves the trifluoromethylation of a suitable precursor. For instance, the trifluoromethylation of 1,2-dimethylbenzene can be achieved using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions .

Industrial Production Methods

Industrial production of 1,2-dimethyl-4,5-bis(trifluoromethyl)benzene typically involves large-scale chemical processes that ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Methylated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1,2-Dimethyl-4,5-bis(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-4,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups at different positions.

    1,3-Dimethyl-4,5-bis(trifluoromethyl)benzene: Similar but with different methyl group positions.

Uniqueness

1,2-Dimethyl-4,5-bis(trifluoromethyl)benzene is unique due to the specific positioning of its methyl and trifluoromethyl groups, which can influence its chemical reactivity and physical properties. This unique arrangement can lead to distinct interactions in chemical and biological systems, making it valuable for specific applications.

Properties

Molecular Formula

C10H8F6

Molecular Weight

242.16 g/mol

IUPAC Name

1,2-dimethyl-4,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C10H8F6/c1-5-3-7(9(11,12)13)8(4-6(5)2)10(14,15)16/h3-4H,1-2H3

InChI Key

HXQGZVBEYKTGIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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